molecular formula C6H8O3 B1662056 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one CAS No. 76374-26-0

4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one

Cat. No.: B1662056
CAS No.: 76374-26-0
M. Wt: 128.13
InChI Key: SAXYYSFDXQHLOD-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one is a versatile organic compound with the molecular formula C6H8O3. It is known for its unique structure, which includes a cyclopentene ring with hydroxyl and hydroxymethyl substituents. This compound is often used as an intermediate in the synthesis of various cyclopentanoid natural products .

Mechanism of Action

Target of Action

4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one is a versatile intermediate for the synthesis of cyclopentanoid natural products . The primary targets of this compound are the enzymes and proteins involved in the synthesis of these natural products.

Mode of Action

The compound interacts with its targets by serving as a substrate or an intermediate. It undergoes various chemical reactions, including conjugate addition of organocopper nucleophiles, Michael reaction with silyl enol ethers, and siloxanes, Diels-Alder cycloadditions, and phosphoniosilylations .

Biochemical Pathways

The compound is involved in the synthesis of cyclopentanoid natural products . These natural products play a crucial role in various biochemical pathways, affecting the downstream effects of these pathways.

Result of Action

The result of the compound’s action is the synthesis of cyclopentanoid natural products . These natural products have various biological activities, depending on their specific structures and the biochemical pathways they are involved in.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one can be synthesized through several methods. One common approach involves the preparation of the racemate via 3-hydroxymethyl-2-methylfuran. Another method involves starting with (–)-quinic acid to obtain the (4R)-isomer . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction may produce cyclopentanol derivatives.

Scientific Research Applications

4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of hydroxyl and hydroxymethyl groups on a cyclopentene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex natural products.

Properties

IUPAC Name

4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-3-4-1-5(8)2-6(4)9/h1,5,7-8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXYYSFDXQHLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=C(C1=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60822841
Record name 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60822841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76374-26-0
Record name 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60822841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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